molecular formula C20H24N2O9 B11060842 1-{2-deoxy-3-O-[(3,4,5-trimethoxyphenyl)carbonyl]pentofuranosyl}-5-methylpyrimidine-2,4(1H,3H)-dione

1-{2-deoxy-3-O-[(3,4,5-trimethoxyphenyl)carbonyl]pentofuranosyl}-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11060842
M. Wt: 436.4 g/mol
InChI Key: DPULHNLEGSNNNS-UHFFFAOYSA-N
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Description

TMP , features a 3,4,5-trimethoxyphenyl (TMP) group as a prominent pharmacophore. TMP appears in various molecular structures and exhibits diverse bioactivity effects. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic preparation of TMP involves incorporating the TMP moiety into the desired compound. Specific synthetic routes may vary, but the TMP group is typically introduced during the assembly of the target molecule.

Reaction Conditions:: The TMP group can be attached using various chemical reactions, such as esterification or amidation. For example, the reaction of 2-deoxy-3-O-(3,4,5-trimethoxybenzoyl)pentofuranosyl with appropriate reagents leads to the formation of TMP-bearing compounds.

Industrial Production:: While industrial-scale production methods may differ, researchers often synthesize TMP derivatives in the laboratory using well-established protocols.

Chemical Reactions Analysis

Types of Reactions:: TMP-containing compounds participate in several reactions, including:

    Inhibition of Tubulin: Some TMP derivatives effectively inhibit tubulin polymerization, making them potential anti-cancer agents.

    DHFR Inhibition: TMP-based compounds exhibit DHFR (dihydrofolate reductase) inhibitory activity.

Common Reagents and Conditions:: Reactions involving TMP often employ:

    Esterification Reagents: To introduce the TMP group.

    Microtubule-Targeting Agents: For anti-cancer activity.

Major Products:: The major products depend on the specific compound synthesized. For instance, TMP-modified colchicine analogs inhibit tubulin, while other derivatives may have distinct effects.

Scientific Research Applications

TMP-bearing compounds find applications in:

    Anti-Cancer Research: Inhibiting proteins like Hsp90, TrxR, and ALK2.

    Anti-Fungal and Anti-Bacterial Properties: Effective against Helicobacter pylori and Mycobacterium tuberculosis.

    Antiviral Activity: Potential against AIDS, hepatitis C, and influenza viruses.

    Anti-Parasitic Agents: Active against Leishmania, Malaria, and Trypanosoma.

    Other Therapeutic Properties: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.

Mechanism of Action

The exact mechanism varies depending on the specific TMP compound. it often involves interactions with cellular targets, pathways, and enzymes related to the observed bioactivity.

Comparison with Similar Compounds

TMP stands out due to its unique pharmacophore. Similar compounds include colchicine, podophyllotoxin, and trimetrexate, but TMP’s distinct properties set it apart.

Properties

Molecular Formula

C20H24N2O9

Molecular Weight

436.4 g/mol

IUPAC Name

[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C20H24N2O9/c1-10-8-22(20(26)21-18(10)24)16-7-12(15(9-23)30-16)31-19(25)11-5-13(27-2)17(29-4)14(6-11)28-3/h5-6,8,12,15-16,23H,7,9H2,1-4H3,(H,21,24,26)

InChI Key

DPULHNLEGSNNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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